molecular formula C11H16Cl2N2 B2659510 3-Chloro-2-piperidin-1-ylaniline;hydrochloride CAS No. 2445786-59-2

3-Chloro-2-piperidin-1-ylaniline;hydrochloride

Cat. No.: B2659510
CAS No.: 2445786-59-2
M. Wt: 247.16
InChI Key: BOEYXCROIDYCNH-UHFFFAOYSA-N
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Description

3-Chloro-2-piperidin-1-ylaniline;hydrochloride is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of piperidine-containing compounds has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Corrosion Inhibition

Research on Piperine derivatives, which are structurally related to piperidin-1-ylaniline compounds, demonstrates their effectiveness as green corrosion inhibitors on iron surfaces. The study employed Density Functional Theory (DFT) and Monte Carlo dynamics to investigate the interaction of these derivatives with iron, revealing that the preferred complexes exhibit corrosion inhibition efficiency through mono-dentate mode interactions with Fe-atoms at specific active sites. This finding is significant for the development of eco-friendly corrosion inhibitors in industrial applications (Belghiti et al., 2018).

Synthesis and Pharmacological Evaluation

Another research domain involves the synthesis and pharmacological evaluation of novel derivatives, such as 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds. These compounds were synthesized and assessed for their antidepressant and antianxiety activities, showcasing the role of piperazine derivatives in developing new therapeutic agents. The antidepressant activities were investigated using Porsolt’s behavioral despair test, and antianxiety activities were assessed through the plus maze method, highlighting the potential of these derivatives in treating psychiatric disorders (Kumar et al., 2017).

Molecular Interaction Studies

Studies on molecular interactions, such as those involving the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, provide insight into the binding and pharmacological mechanisms of piperidine derivatives. Using molecular orbital methods and pharmacophore models, research has elucidated the conformational preferences and binding interactions of these compounds with cannabinoid receptors, contributing to the development of cannabinoid receptor ligands with potential therapeutic applications (Shim et al., 2002).

Synthesis Methods

Efforts to develop efficient synthesis methods for piperidine derivatives, like the novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, highlight the importance of these compounds in medicinal chemistry. This research presents a more straightforward approach to producing such compounds, which are crucial in various pharmaceutical applications (Smaliy et al., 2011).

Structural and Spectroscopic Analysis

Investigations into the crystal structure, spectroscopic properties, and quantum chemical studies of novel quinolin-2(1H)-one derivatives featuring piperidin-1-yl groups underscore the significance of structural analysis in understanding the chemical behavior and potential applications of these compounds. Such studies are vital for the rational design of new materials and pharmaceuticals, providing detailed insights into their molecular properties (Fatma et al., 2017).

Future Directions

Piperidine derivatives continue to be an area of interest in pharmaceutical research . The development of new synthesis methods and the discovery of potential drugs containing the piperidine moiety are ongoing areas of study .

Properties

IUPAC Name

3-chloro-2-piperidin-1-ylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2.ClH/c12-9-5-4-6-10(13)11(9)14-7-2-1-3-8-14;/h4-6H,1-3,7-8,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEYXCROIDYCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC=C2Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2445786-59-2
Record name 3-chloro-2-(piperidin-1-yl)aniline hydrochloride
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